molecular formula C14H27ClO2 B14393337 Decyl 4-chlorobutanoate CAS No. 88395-93-1

Decyl 4-chlorobutanoate

Cat. No.: B14393337
CAS No.: 88395-93-1
M. Wt: 262.81 g/mol
InChI Key: UKINZMHKTPAMTL-UHFFFAOYSA-N
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Description

Decyl 4-chlorobutanoate: is an organic compound with the chemical formula C14H27ClO2 . . This compound is characterized by the presence of a decyl group attached to a 4-chlorobutanoate moiety. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutanoic acid with decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Decyl 4-chlorobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Decyl 4-chlorobutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It may also be investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes .

Industry: In the industrial sector, this compound is used as a plasticizer and a solvent. It is also employed in the formulation of coatings, adhesives, and lubricants .

Mechanism of Action

The mechanism of action of decyl 4-chlorobutanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 4-chlorobutanoic acid and decanol. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Uniqueness: Decyl 4-chlorobutanoate is unique due to the specific positioning of the chlorine atom on the butanoate moiety. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

88395-93-1

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

decyl 4-chlorobutanoate

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-13-17-14(16)11-10-12-15/h2-13H2,1H3

InChI Key

UKINZMHKTPAMTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCl

Origin of Product

United States

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